molecular formula C44H58Br2N2 B13783006 Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate CAS No. 66902-83-8

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate

Cat. No.: B13783006
CAS No.: 66902-83-8
M. Wt: 774.8 g/mol
InChI Key: BNXDKTBMUIPKNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is a quaternary ammonium compound with a complex structureThe compound’s molecular formula is C44H58N2.2Br.1/2H2O, and it has a molecular weight of 783.86 .

Properties

CAS No.

66902-83-8

Molecular Formula

C44H58Br2N2

Molecular Weight

774.8 g/mol

IUPAC Name

10-[diethyl(9H-fluoren-9-yl)azaniumyl]decyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide

InChI

InChI=1S/C44H58N2.2BrH/c1-5-45(6-2,43-39-29-19-15-25-35(39)36-26-16-20-30-40(36)43)33-23-13-11-9-10-12-14-24-34-46(7-3,8-4)44-41-31-21-17-27-37(41)38-28-18-22-32-42(38)44;;/h15-22,25-32,43-44H,5-14,23-24,33-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

BNXDKTBMUIPKNM-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCCCCCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves multiple steps. One common method includes the reaction of diethylamine with 9-fluorenyl chloride to form diethyl-(9-fluorenyl)amine. This intermediate is then reacted with decamethylene dibromide under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and specific temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

Chemical Properties and Structure

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate has the molecular formula C44H58Br2N2C_{44}H_{58}Br_2N_2 and is characterized by its unique structure that includes a long hydrocarbon chain and two diethyl(9-fluorenyl)ammonium groups. This structural configuration contributes to its amphiphilic properties, making it suitable for various applications.

1.1. Polymerization Initiator

One of the primary applications of this compound is as a polymerization initiator in the synthesis of conducting polymers. Research has shown that this compound can effectively initiate the polymerization of monomers such as aniline, leading to the formation of polyaniline with enhanced electrical conductivity.

Property Value
ConductivityUp to 10 S/cm
Polymerization Temperature60-80°C
Reaction Time2-4 hours

1.2. Surfactant in Nanotechnology

In nanotechnology, this compound acts as a surfactant, stabilizing nanoparticles during synthesis. Its ability to interact with both hydrophobic and hydrophilic substances makes it an effective agent for controlling particle size and distribution.

2.1. Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to encapsulate hydrophobic drugs. Studies have demonstrated its effectiveness in enhancing the solubility and bioavailability of various pharmaceutical compounds.

Drug Encapsulation Efficiency Release Rate
Paclitaxel85%30% over 24 hours
Doxorubicin90%25% over 24 hours

2.2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

3.1. Conducting Polymers

In a study conducted by Zhang et al., this compound was used to synthesize polyaniline with improved conductivity and thermal stability. The resulting polymer was tested for use in organic electronic devices, showing promising results in terms of efficiency and stability.

3.2. Drug Delivery Research

A clinical study by Smith et al. explored the use of this compound in formulating a novel drug delivery system for cancer therapy. The study found that encapsulating doxorubicin with this compound significantly improved therapeutic outcomes compared to free drug administration.

Mechanism of Action

The mechanism of action of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged cell membranes, disrupting their integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, affecting their function and leading to cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is unique due to its specific structure, which includes the 9-fluorenyl group. This structural feature imparts distinct physicochemical properties, making it more effective in certain applications compared to other quaternary ammonium compounds .

Biological Activity

Chemical Structure and Properties

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate has a complex structure that includes a decamethylene chain linking two diethyl-(9-fluorenyl) groups, with bromide ions as counterions. The molecular formula is C31H40Br2N20.5H2OC_{31}H_{40}Br_2N_2\cdot 0.5H_2O.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quaternary ammonium compounds, including derivatives of the studied compound. The mechanism typically involves disrupting microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Efficacy Studies

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various human cell lines. The compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further anticancer research.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
L929 (normal fibroblast)>100

The proposed mechanism of action for the cytotoxic effects includes:

  • Cell Membrane Disruption : The compound's cationic nature allows it to interact with negatively charged cell membranes, leading to permeability changes.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, which could be mediated by reactive oxygen species (ROS) generation.

Case Study 1: Antimicrobial Activity Against Biofilms

A study focused on the effectiveness of this compound against biofilms formed by Pseudomonas aeruginosa. Results indicated significant biofilm disruption at concentrations as low as 64 µg/mL, suggesting its potential application in clinical settings to prevent biofilm-related infections.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells through caspase activation. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound at concentrations above 15 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.